Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is an organic compound with a complex structure that includes an acetamide group and a cyanophenylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- typically involves the reaction of acetamide with cyanophenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may negatively regulate the expression of certain operons by inhibiting the action of regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent but not prepared from acetamide.
Uniqueness
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is unique due to its complex structure and the presence of both acetamide and cyanophenylmethylene groups
Properties
CAS No. |
68272-09-3 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14) |
InChI Key |
TZZUEDDGCGIIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.